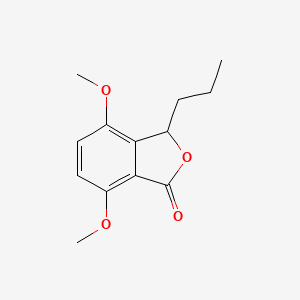![molecular formula C25H15FN4O7 B14403935 3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol CAS No. 89562-58-3](/img/structure/B14403935.png)
3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of both benzoquinoline and trinitrophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)benzo[f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolines and their derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its fluorinated structure enhances its ability to interact with biological membranes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolines: Compounds like fluoroquinolines share similar structural features and biological activities.
Trinitrophenol Derivatives: Other trinitrophenol derivatives exhibit similar chemical reactivity and applications.
Uniqueness
3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol is unique due to its combined structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89562-58-3 |
|---|---|
Fórmula molecular |
C25H15FN4O7 |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C19H12FN.C6H3N3O7/c20-15-8-5-14(6-9-15)18-12-10-17-16-4-2-1-3-13(16)7-11-19(17)21-18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
Clave InChI |
CWCWYAFBSBXKJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=CC=C(C=C4)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)

![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)
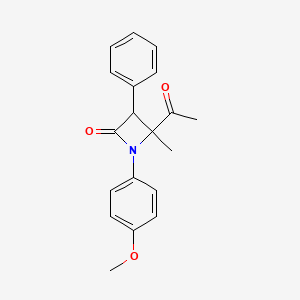
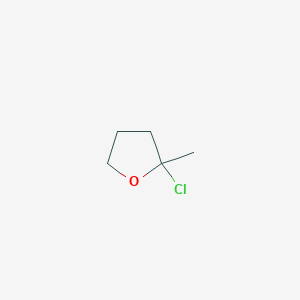
silane](/img/structure/B14403893.png)

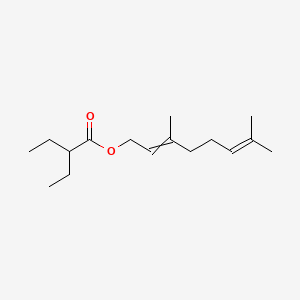
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
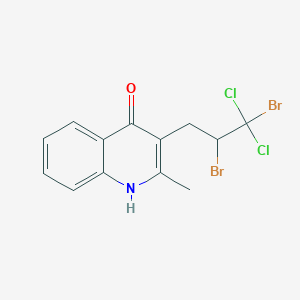
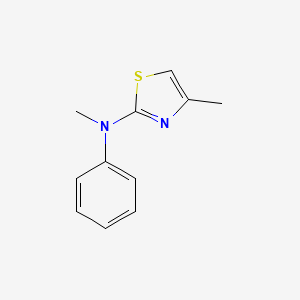
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
